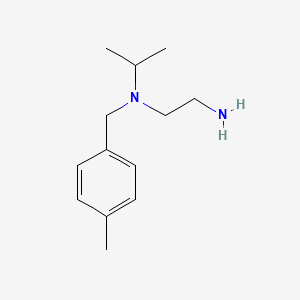

N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is a secondary diamine derivative characterized by a central ethane-1,2-diamine backbone substituted with an isopropyl group and a 4-methylbenzyl group at the N¹ position. The 4-methylbenzyl substituent likely enhances lipophilicity, while the isopropyl group may influence steric effects and solubility.

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-11(2)15(9-8-14)10-13-6-4-12(3)5-7-13/h4-7,11H,8-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDJTEZCXJQMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CCN)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions include:

Temperature: Typically around 50-70°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isopropyl moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.

Major Products:

Oxidation Products: Amine oxides

Reduction Products: Secondary amines

Substitution Products: Halogenated derivatives

Scientific Research Applications

Chemistry: N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N*1*-Isopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

*Calculated based on molecular formula; exact values may vary.

Key Observations:

Electron-Withdrawing Groups (e.g., 4-nitrobenzyl): Reduce basicity and may stabilize charge distribution in corrosion inhibitors . Heterocyclic Substituents (e.g., thiazole): Introduce hydrogen-bonding sites and π-π interactions, relevant for targeting enzymes or receptors .

Biological and Industrial Applications: Compounds like N¹-(ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine () exhibit antiparasitic activity, suggesting that similar diamines could be explored for therapeutic uses . Aliphatic diamines (e.g., TETA, PEHA) are known corrosion inhibitors; structural analogs of the target compound may share this functionality .

Synthetic Accessibility :

- The reduction of Schiff bases (e.g., N¹,N²-bis(substituted-benzylidene)ethane-1,2-diamines) using NaBH₄ is a generalizable method for producing substituted ethane-1,2-diamines .

- Steric hindrance from bulky substituents (e.g., isopropyl) may necessitate optimized reaction conditions for higher yields .

Biological Activity

N1-Isopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is a compound that belongs to the class of substituted ethylene diamines. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data in tables and case studies.

- Molecular Formula : C13H22N2

- Molecular Weight : 206.33 g/mol

- CAS Number : 1181579-73-6

Biological Activity Overview

The biological activity of N1-Isopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can be categorized based on its pharmacological effects observed in various studies. The following sections summarize key findings related to its activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures to N1-Isopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exhibit significant neuroleptic activity. For instance, studies on benzamide derivatives have shown that structural modifications can enhance neuroleptic efficacy. The introduction of a benzyl group has been correlated with increased activity against apomorphine-induced stereotyped behavior in animal models .

Table 1: Comparison of Neuroleptic Activity

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for N1-Isopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine suggests that the presence of specific functional groups can significantly influence its biological activity. The addition of a methyl group at the para position of the benzyl moiety appears to enhance binding affinity and efficacy at target receptors .

Case Studies

A notable study examined the effects of various substituted ethylene diamines on neurotransmitter systems. While specific data on N1-Isopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine was limited, related compounds demonstrated promising results in modulating dopaminergic and serotonergic pathways, which are critical for treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.